Tyrosine, O-2-propenyl-
Description
Tyrosine, O-2-propenyl-, also known as O-2-propenyl-Tyrosine, is a chemical compound with the molecular formula C12H15NO3 . It is a derivative of Tyrosine, a non-essential amino acid, which can be synthesized within the body from another amino acid, phenylalanine .
Molecular Structure Analysis
Tyrosine, O-2-propenyl-, contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body . Various types of UV–Vis spectroscopy, such as normal, difference, and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy, can be used to analyze the side-chain of tyrosine residues in different molecular environments .Chemical Reactions Analysis
Tyrosine, O-2-propenyl-, like other tyrosine derivatives, can undergo various chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . Tyrosine residues in proteins can also be phosphorylated, making them integral to the function of many enzymes .Physical And Chemical Properties Analysis
Tyrosine, O-2-propenyl-, shares similar physical and chemical properties with its parent compound, Tyrosine. Tyrosine is a non-essential amino acid, meaning it can be synthesized within the body from another amino acid, phenylalanine. It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body .properties
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOJEKTSKQBNT-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469253 | |
Record name | 4-o-allyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosine, O-2-propenyl- | |
CAS RN |
499792-87-9 | |
Record name | 4-o-allyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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